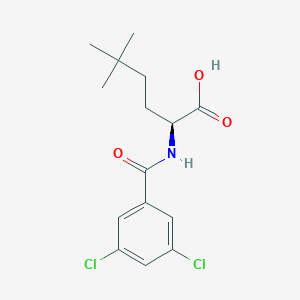
SORT-PGRN interaction inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SORT-PGRN interaction inhibitor 3 is a small molecule designed to inhibit the interaction between sortilin and progranulin. Progranulin is a glycoprotein involved in various physiological processes, including inflammation, cell proliferation, and neuroprotection. Sortilin is a membrane transporter that binds progranulin, leading to its cellular uptake and degradation in lysosomes. Inhibiting this interaction can increase progranulin levels, which has potential therapeutic benefits for neurodegenerative diseases .
Preparation Methods
The synthesis of SORT-PGRN interaction inhibitor 3 involves a series of chemical reactions, including high-throughput virtual screening, molecular docking, and binding free energy calculationsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
SORT-PGRN interaction inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
SORT-PGRN interaction inhibitor 3 has several scientific research applications:
Chemistry: It is used to study the interaction between sortilin and progranulin, providing insights into the molecular mechanisms of this interaction.
Biology: It helps in understanding the role of progranulin in cellular processes, including inflammation and neuroprotection.
Medicine: It has potential therapeutic applications for neurodegenerative diseases, such as frontotemporal dementia and Alzheimer’s disease, by increasing progranulin levels.
Industry: It can be used in the development of new drugs targeting the sortilin-progranulin interaction
Mechanism of Action
SORT-PGRN interaction inhibitor 3 exerts its effects by binding to the sortilin receptor, preventing it from interacting with progranulin. This inhibition leads to increased levels of progranulin, which can exert neuroprotective and anti-inflammatory effects. The molecular targets involved include the sortilin receptor and the downstream signaling pathways, such as the extracellular signal-regulated kinase and phosphatidylinositol-3-kinase pathways .
Comparison with Similar Compounds
SORT-PGRN interaction inhibitor 3 is unique in its high binding affinity and specificity for the sortilin receptor. Similar compounds include:
SORT-PGRN interaction inhibitor 1: Another inhibitor with a different core structure and binding affinity.
SORT-PGRN interaction inhibitor 2: A compound with similar inhibitory effects but different pharmacokinetic properties. The uniqueness of this compound lies in its optimized binding free energy and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties
Properties
Molecular Formula |
C15H19Cl2NO3 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
GTMNLKRWZVHZAV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















